2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common approach is the condensation reaction between 3,4-diethoxybenzaldehyde and 2-hydroxyaniline, followed by cyclization with 5,5-dimethylcyclohexane-1,3-dione under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
- 2-[(3,4-Diethoxyphenyl)amino]-N-(propan-2-yl)acetamide
Uniqueness
What sets 2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione apart from similar compounds is its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C26H31NO5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[C-[(3,4-diethoxyphenyl)methyl]-N-(2-hydroxyphenyl)carbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C26H31NO5/c1-5-31-23-12-11-17(14-24(23)32-6-2)13-19(27-18-9-7-8-10-20(18)28)25-21(29)15-26(3,4)16-22(25)30/h7-12,14,28-29H,5-6,13,15-16H2,1-4H3 |
InChI Key |
XYRUPZNRXXOCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NC2=CC=CC=C2O)C3=C(CC(CC3=O)(C)C)O)OCC |
Origin of Product |
United States |
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